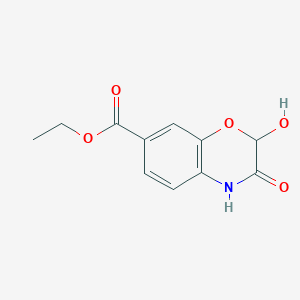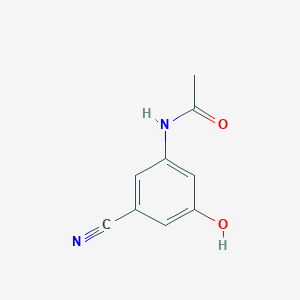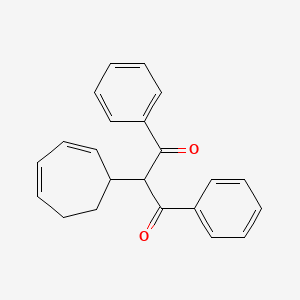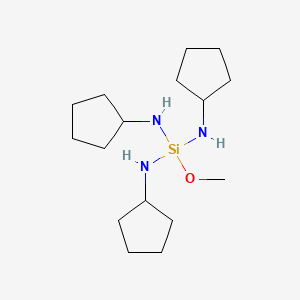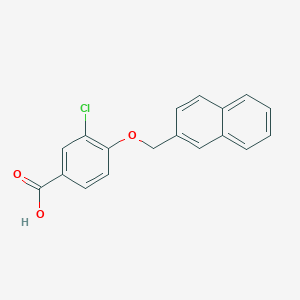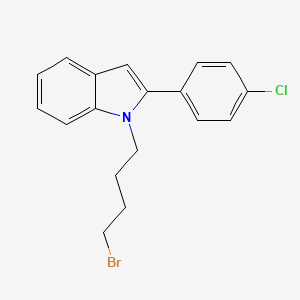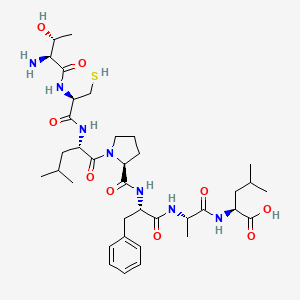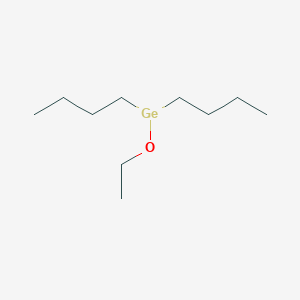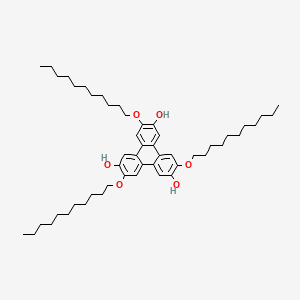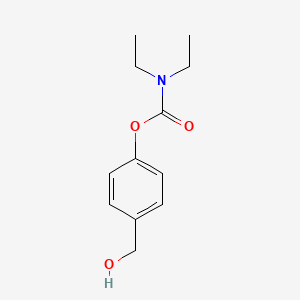
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group attached to a phenyl ring substituted with a hydroxymethyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester typically involves the reaction of diethylcarbamoyl chloride with 4-(hydroxymethyl)phenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl carbamate
Reduction: 4-(Hydroxymethyl)phenyl alcohol
Substitution: Various substituted phenyl carbamates depending on the electrophile used
Scientific Research Applications
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity. The pathways involved in its mechanism of action depend on the specific enzyme it targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester is unique due to the presence of the hydroxymethyl group on the phenyl ring. This functional group can undergo further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the diethylcarbamate group provides stability and enhances the compound’s ability to interact with biological targets.
Properties
CAS No. |
845869-09-2 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-13(4-2)12(15)16-11-7-5-10(9-14)6-8-11/h5-8,14H,3-4,9H2,1-2H3 |
InChI Key |
WUAWJLAQHRQEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


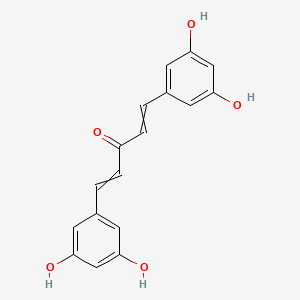
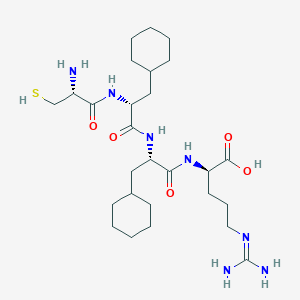
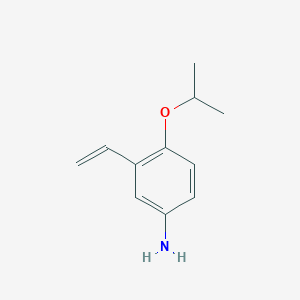
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)
